molecular formula C6H7N3O2 B13113212 3-(Methylamino)pyrazine-2-carboxylic acid CAS No. 88394-07-4

3-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B13113212
CAS No.: 88394-07-4
M. Wt: 153.14 g/mol
InChI Key: IBLOAFCONPAYDW-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a methylamino group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving 3-amino-2-pyrazinecarboxylic acid in a suitable solvent, such as methanol, and then adding an excess of methylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylamino)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88394-07-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-(methylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-7-5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,7,9)(H,10,11)

InChI Key

IBLOAFCONPAYDW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1C(=O)O

Origin of Product

United States

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